1,5-Anhydro-3-o-(5-benzoyl-2-hydroxyphenyl)-2,6-dideoxy-6-(diphenylphosphinyl)-D-arabino-hexitol
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Overview
Description
“1,5-Anhydro-3-o-(5-benzoyl-2-hydroxyphenyl)-2,6-dideoxy-6-(diphenylphosphinyl)-D-arabino-hexitol” is a complex organic compound that features multiple functional groups, including benzoyl, hydroxyphenyl, and diphenylphosphinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the protection and deprotection of functional groups, selective reactions to introduce the desired substituents, and purification processes. Common synthetic routes may include:
Step 1: Protection of hydroxyl groups to prevent unwanted reactions.
Step 2: Introduction of the benzoyl group through acylation reactions.
Step 3: Formation of the diphenylphosphinyl group via phosphorylation reactions.
Step 4: Deprotection of hydroxyl groups to yield the final product.
Industrial Production Methods
Industrial production of such complex compounds may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions may target the benzoyl group, converting it to a hydroxyl group.
Substitution: Substitution reactions can occur at various positions, depending on the reactivity of the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Activity: Compounds with similar structures may exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Industry
Materials Science: Application in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for such a compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Anhydro-3-o-(5-benzoyl-2-hydroxyphenyl)-2,6-dideoxy-6-(diphenylphosphinyl)-D-glucitol
- 1,5-Anhydro-3-o-(5-benzoyl-2-hydroxyphenyl)-2,6-dideoxy-6-(diphenylphosphinyl)-D-mannitol
Properties
Molecular Formula |
C31H29O6P |
---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
[3-[(2S,3S,4R)-2-(diphenylphosphorylmethyl)-3-hydroxyoxan-4-yl]oxy-4-hydroxyphenyl]-phenylmethanone |
InChI |
InChI=1S/C31H29O6P/c32-26-17-16-23(30(33)22-10-4-1-5-11-22)20-28(26)37-27-18-19-36-29(31(27)34)21-38(35,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-17,20,27,29,31-32,34H,18-19,21H2/t27-,29-,31+/m1/s1 |
InChI Key |
YABHFMNYNCWMAY-BAAXXLTASA-N |
Isomeric SMILES |
C1CO[C@@H]([C@H]([C@@H]1OC2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)O)O)CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1COC(C(C1OC2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)O)O)CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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